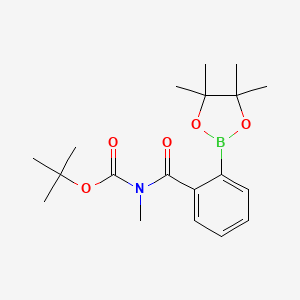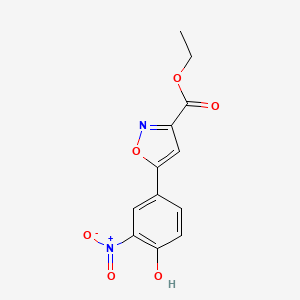
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6,8-dichloro-4-methyl-3-methylthioaniline with sulfur dioxide and an oxidizing agent to form the desired benzothiadiazine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly aldose reductase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: A broader class of compounds with varying substituents and biological activities.
Uniqueness
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and methylthio substitutions contribute to its potent enzyme inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H8Cl2N2O2S2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
6,8-dichloro-4-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S2/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3 |
InChI Key |
LBQSOFILSDAPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)




